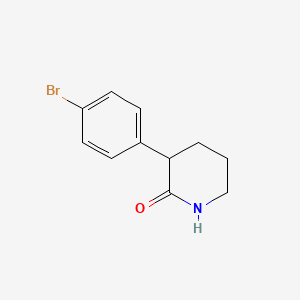

3-(4-Bromophenyl)piperidin-2-one

Description

Properties

IUPAC Name |

3-(4-bromophenyl)piperidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12BrNO/c12-9-5-3-8(4-6-9)10-2-1-7-13-11(10)14/h3-6,10H,1-2,7H2,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFNRGZUNLYRMOP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(=O)NC1)C2=CC=C(C=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90676733 | |

| Record name | 3-(4-Bromophenyl)piperidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90676733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

769944-71-0 | |

| Record name | 3-(4-Bromophenyl)piperidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90676733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(4-Bromophenyl)piperidin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: A Core Scaffold in Modern Medicinal Chemistry

An In-depth Technical Guide to 3-(4-Bromophenyl)piperidin-2-one for Advanced Research

This compound is a heterocyclic compound featuring a piperidinone core substituted with a bromophenyl group at the 3-position. The piperidine ring is a ubiquitous and highly privileged scaffold in drug discovery, present in numerous approved pharmaceuticals and clinical candidates.[1][2][3] Its saturated, three-dimensional nature provides access to chemical space not easily addressed by flat, aromatic systems, often leading to improved pharmacological properties.[4][5] The lactam functionality within the piperidinone ring introduces a polar, hydrogen-bond-accepting and -donating amide group, which can be critical for target engagement.

This molecule, in particular, is of significant interest to researchers and drug development professionals. It serves not as an end-product, but as a versatile intermediate. The strategic placement of the bromine atom on the phenyl ring provides a reactive handle for a wide array of cross-coupling reactions, enabling the systematic exploration of structure-activity relationships (SAR) and the generation of diverse chemical libraries. This guide offers a comprehensive overview of its chemical properties, synthesis, reactivity, and applications, providing the technical insights necessary for its effective utilization in research and development.

Physicochemical and Spectroscopic Profile

Precise characterization is the foundation of all chemical research. The key properties of this compound are summarized below.

Core Chemical Identifiers

| Property | Value | Source(s) |

| CAS Number | 769944-71-0 | [6][7][8][9] |

| Molecular Formula | C₁₁H₁₂BrNO | [6][7][8] |

| Molecular Weight | 254.12 g/mol | [6][7][8] |

| Canonical SMILES | O=C1NCCCC1C2=CC=C(Br)C=C2 | [6] |

| InChI Key | VFNRGZUNLYRMOP-UHFFFAOYSA-N | [9] |

Physical Properties

| Property | Value / Description | Source(s) |

| Physical Form | Solid | [9][10] |

| Color | White / Off-white | [10] |

| Storage Temperature | Room temperature, sealed in dry conditions | [6][9] |

| Purity (Typical) | ≥95-98% | [8][9] |

| Boiling Point | No definitive data available; predicted ~310.9 °C | [11] |

| pKa | Predicted ~9.90 (for the corresponding piperidine amine) | [11] |

Spectroscopic Data

While a comprehensive public dataset is not available, typical spectroscopic features can be inferred from the structure and data for similar compounds. Researchers should always acquire data on their specific sample for confirmation.

-

¹H NMR: Expected signals would include aromatic protons in the ~7.0-7.6 ppm range (appearing as two doublets for the 1,4-disubstituted pattern), a multiplet for the methine proton at the 3-position (CH -Ar), and several multiplets for the methylene protons of the piperidine ring. A broad singlet for the N-H proton of the lactam is also expected.

-

¹³C NMR: Aromatic carbons would appear in the ~120-145 ppm range, with the carbon bearing the bromine showing a characteristic shift. The carbonyl carbon (C=O) would be significantly downfield (>170 ppm). Aliphatic carbons of the piperidine ring would be found upfield.

-

IR Spectroscopy: Key absorbances would include a strong C=O stretch for the lactam carbonyl (typically ~1650-1680 cm⁻¹) and an N-H stretch (~3200 cm⁻¹). C-H stretches (aromatic and aliphatic) and C-Br stretches would also be present.

-

Mass Spectrometry (MS): The mass spectrum would show a characteristic isotopic pattern for bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), with molecular ion peaks (M⁺) at m/z 253 and 255.

Synthesis Methodologies

The synthesis of 3-aryl-piperidinones can be approached through various strategies, typically involving either the formation of the piperidinone ring with the aryl group already in place or the introduction of the aryl group onto a pre-formed piperidinone scaffold.

Conceptual Synthetic Workflow

A common and effective strategy involves the Michael addition of a suitable nitrogen-containing nucleophile to an α,β-unsaturated ester, followed by intramolecular cyclization to form the lactam. This approach offers good control over the core structure.

Caption: Conceptual workflow for the synthesis of the target compound.

Exemplary Synthesis Protocol: Multi-step Construction

This protocol is a representative example based on established chemical principles for constructing the 3-aryl-piperidin-2-one scaffold.[12]

Objective: To synthesize this compound from commercially available starting materials.

Step 1: Synthesis of Diethyl 2-((3-(4-bromophenyl)-3-oxopropyl)amino)malonate

-

To a stirred solution of diethyl aminomalonate hydrochloride (1.0 eq) in ethanol, add triethylamine (2.2 eq) and stir for 15 minutes at room temperature.

-

Add 3-chloro-1-(4-bromophenyl)propan-1-one (1.0 eq) to the reaction mixture.

-

Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed (typically 8-12 hours).

-

Cool the reaction to room temperature and remove the solvent under reduced pressure.

-

Redissolve the residue in ethyl acetate, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product, which can be purified by column chromatography.

Step 2: Reductive Cyclization to form the Piperidinone Ring

-

Dissolve the product from Step 1 (1.0 eq) in a suitable solvent such as methanol or acetic acid.

-

Add a reducing agent, such as sodium borohydride (NaBH₄) (2.0-3.0 eq), portion-wise at 0 °C. Causality: The ketone is first reduced to a secondary alcohol. The subsequent acidic or basic workup promotes intramolecular cyclization (lactamization) with the elimination of an ethoxycarbonyl group.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours.

-

Quench the reaction carefully with water or dilute HCl.

-

Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the resulting crude product by silica gel chromatography to obtain this compound.

Chemical Reactivity and Derivatization Potential

The true value of this compound lies in its potential for chemical modification. The aryl bromide is a versatile functional group for forming new carbon-carbon and carbon-heteroatom bonds, making it an ideal scaffold for building molecular diversity.

Palladium-Catalyzed Cross-Coupling Reactions

The C(sp²)-Br bond is highly amenable to palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.[13] This reaction allows for the coupling of the bromophenyl moiety with a wide variety of boronic acids or esters, introducing new aryl, heteroaryl, or alkyl groups.[14][15]

Caption: Suzuki-Miyaura coupling using the title compound as a scaffold.

General Protocol for Suzuki-Miyaura Coupling

Objective: To couple an arylboronic acid with this compound.

-

To a reaction vessel, add this compound (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 eq), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq).

-

Purge the vessel with an inert gas (e.g., Argon or Nitrogen). Trustworthiness: This step is critical as oxygen can deactivate the palladium catalyst and promote unwanted side reactions like the homocoupling of the boronic acid.[16]

-

Add a degassed solvent system, typically a mixture like Dioxane/Water or Toluene/Ethanol/Water.[13][14]

-

Heat the reaction mixture to 80-100 °C and stir until TLC or LC-MS analysis indicates complete consumption of the starting bromide.

-

Cool the reaction mixture, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product via flash column chromatography or recrystallization to yield the desired biaryl product.

Other Potential Reactions

-

N-Alkylation/Arylation: The lactam nitrogen can be deprotonated with a strong base and subsequently alkylated or arylated to introduce substituents on the piperidine ring itself.

-

Buchwald-Hartwig Amination: The aryl bromide can be converted to an aniline derivative by coupling with various amines, another powerful palladium-catalyzed transformation.

-

Lactam Reduction: The amide carbonyl can be reduced to a methylene group using strong reducing agents like lithium aluminum hydride (LiAlH₄), converting the piperidin-2-one scaffold to the corresponding 3-(4-bromophenyl)piperidine.[17]

Applications in Drug Discovery and Development

The 3-aryl piperidinone motif is a key pharmacophore in many biologically active compounds.[5][18] Its rigid structure helps to orient the aryl substituent in a defined vector, which is crucial for precise interaction with biological targets.

A Scaffold for Library Synthesis

This compound is an ideal starting point for creating libraries of analogs for high-throughput screening. By employing parallel synthesis techniques with a diverse set of boronic acids in Suzuki couplings, researchers can rapidly generate hundreds of novel compounds, each with a unique substitution at the 4-position of the phenyl ring. This allows for an efficient exploration of the chemical space around a lead compound.

Caption: Role as a central scaffold for parallel synthesis.

Pharmacological Relevance

Derivatives of the piperidine and piperidinone core have demonstrated a vast range of biological activities, including analgesic, anticancer, antimicrobial, and CNS-related effects.[18][19][20] For example, the piperidine ring is a core component of drugs like Ritalin (methylphenidate) and Fentanyl. While specific biological data for the title compound is not widely published, its derivatives are actively investigated. The ability to modify the distal aryl ring allows for the fine-tuning of properties such as target affinity, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) profiles.[3]

Safety and Handling

As with any laboratory chemical, proper safety precautions must be observed.

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).[9]

-

Precautionary Codes: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[9]

-

GHS Pictogram: GHS07 (Exclamation mark).[9]

-

Handling: Should be handled in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Storage: Store in a tightly sealed container in a dry, cool place away from incompatible materials.[6]

Conclusion

This compound is more than a simple chemical compound; it is an enabling tool for innovation in medicinal chemistry. Its well-defined structure, combined with the strategic reactivity of the aryl bromide, provides a robust and reliable platform for the synthesis of novel molecular entities. Understanding its physicochemical properties, synthetic routes, and chemical reactivity allows researchers to fully leverage its potential as a core building block in the rational design and development of next-generation therapeutics.

References

- Mishra, S., Karabiyikoglu, S., & Fletcher, S. P. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society, 145(26), 14221–14226.

- Mishra, S., Karabiyikoglu, S., & Fletcher, S. P. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Organic Chemistry Portal.

- BLDpharm. (n.d.). This compound.

- Mishra, S., Karabiyikoglu, S., & Fletcher, S. P. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society.

- Mishra, S., Karabiyikoglu, S., & Fletcher, S. P. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. J. Am. Chem. Soc., 145(26), 14221–14226.

- BLDpharm. (n.d.). 3-(4-Bromophenyl)piperidine-2,6-dione.

- PubChem. (n.d.). 3-(4-Bromophenyl)piperidine.

- Rehman, A., et al. (2013). Investigation of piperidine derivatives in ex vivo models of pain and platelet aggregation. Medical Principles and Practice, 22(4), 358-363.

- Li, G., et al. (2010). A novel synthesis of 1-aryl-3-piperidone derivatives. Tetrahedron Letters, 51(23), 3051-3053.

- ChemicalBook. (n.d.). Piperidine, 3-(4-bromophenyl)-.

- ChemicalBook. (n.d.). (3R)-3-(4-Bromophenyl)piperidine.

- 001CHEMICAL. (n.d.). This compound.

- Wikipedia. (n.d.). Suzuki reaction.

- Frolov, N. A., et al. (2023).

- ResearchGate. (n.d.). Optimizations of the Suzuki coupling of 3-bromopyridine with potassium phenyltrifluoroborate in aqueous media.

- CyclicPharma. (n.d.). This compound.

- BenchChem. (n.d.). Technical Support Center: Suzuki Coupling Reactions of 1-(3-Bromopyridin-2-yl)ethanone.

- Life Chemicals. (2021). Boost your Medicinal Chemistry Research with C-substituted Piperidines.

- The Organic Chemistry Tutor. (2025). Suzuki Coupling Reaction. YouTube.

- Sigma-Aldrich. (n.d.). This compound.

- IJNRD. (2023). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. International Journal of Novel Research and Development, 9(2).

- Encyclopedia.pub. (2023).

- Oriental Journal of Chemistry. (n.d.).

- Frolov, N. A., et al. (2023).

- Wieczorek, M., & Ginda, J. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry.

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications [mdpi.com]

- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. lifechemicals.com [lifechemicals.com]

- 5. encyclopedia.pub [encyclopedia.pub]

- 6. 769944-71-0|this compound|BLD Pharm [bldpharm.com]

- 7. 001chemical.com [001chemical.com]

- 8. cyclicpharma.com [cyclicpharma.com]

- 9. This compound | 769944-71-0 [sigmaaldrich.com]

- 10. (3R)-3-(4-Bromophenyl)piperidine CAS#: 1336754-69-8 [m.chemicalbook.com]

- 11. Piperidine, 3-(4-bromophenyl)- CAS#: 769944-72-1 [m.chemicalbook.com]

- 12. A novel synthesis of 1-aryl-3-piperidone derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 14. researchgate.net [researchgate.net]

- 15. youtube.com [youtube.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. 3-(4-Bromophenyl)piperidine | C11H14BrN | CID 46835326 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. ijnrd.org [ijnrd.org]

- 19. Investigation of piperidine derivatives in ex vivo models of pain and platelet aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

An In-depth Technical Guide to 3-(4-Bromophenyl)piperidin-2-one: Structure, Properties, and Synthetic Considerations

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 3-(4-Bromophenyl)piperidin-2-one, a heterocyclic compound of interest in medicinal chemistry and drug discovery. We will delve into its molecular structure, chemical properties, and potential synthetic routes, offering insights grounded in the broader context of substituted piperidin-2-one chemistry. While this molecule is commercially available as a building block, detailed peer-reviewed literature on its specific synthesis and biological applications is not extensively available. Therefore, this guide aims to provide a foundational understanding for researchers looking to explore its potential.

Molecular Structure and Chemical Identity

IUPAC Name: this compound[1][2]

Synonyms: 3-(4-bromophenyl)-2-piperidinone

The core of this molecule is a piperidin-2-one (or δ-valerolactam) ring, a six-membered saturated heterocycle containing a nitrogen atom and a carbonyl group at the second position. A 4-bromophenyl substituent is attached to the third carbon of this ring.

Structural Elucidation

The structural features of this compound are key to its chemical behavior and potential biological activity. The presence of a lactam ring, a chiral center at the C3 position, and an aromatic halogen substituent all contribute to its unique properties.

Key Structural Features:

-

Piperidin-2-one Core: This lactam moiety provides a rigid scaffold and contains a hydrogen bond donor (N-H) and acceptor (C=O), which are crucial for intermolecular interactions, including potential binding to biological targets.

-

4-Bromophenyl Group: The bromo-substituted phenyl ring introduces aromaticity and lipophilicity. The bromine atom can participate in halogen bonding and alters the electronic properties of the phenyl ring. Its position on the phenyl ring influences the overall shape and potential for steric interactions.

-

Chirality: The C3 carbon of the piperidin-2-one ring is a stereocenter, meaning the compound can exist as a racemic mixture of (R) and (S) enantiomers. The specific stereochemistry can be critical for biological activity, as enantiomers often exhibit different pharmacological and toxicological profiles.

Below is a diagram illustrating the molecular structure of this compound.

Caption: Molecular structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for understanding its solubility, stability, and potential for formulation.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₂BrNO | [1][2] |

| Molecular Weight | 254.12 g/mol | [1][2] |

| Appearance | Solid (predicted) | |

| XLogP3-AA | 2.3 | [3] |

| Hydrogen Bond Donor Count | 1 | [3] |

| Hydrogen Bond Acceptor Count | 1 | [3] |

| Rotatable Bond Count | 1 | [3] |

| Topological Polar Surface Area | 29.1 Ų | [4] |

Synthesis and Characterization

Retrosynthetic Analysis and Proposed Synthetic Route

A common approach to the synthesis of 3-substituted piperidin-2-ones involves the cyclization of a suitable linear precursor. A plausible retrosynthetic analysis is depicted below.

Caption: Retrosynthetic approach for this compound.

A potential forward synthesis could involve the conjugate addition of a 4-bromophenyl nucleophile to a protected glutamic acid derivative, followed by reduction and subsequent lactamization.

General Experimental Protocol (Hypothetical)

The following is a generalized, hypothetical protocol that would require optimization for the specific synthesis of this compound.

Step 1: Synthesis of Diethyl 2-((4-bromophenyl)methylene)malonate

-

To a solution of diethyl malonate and 4-bromobenzaldehyde in a suitable solvent (e.g., ethanol), add a catalytic amount of a base such as piperidine or pyrrolidine.

-

Reflux the mixture for several hours, monitoring the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to yield the desired diethyl 2-((4-bromophenyl)methylene)malonate.

Step 2: Michael Addition of Nitromethane

-

Dissolve the product from Step 1 in a suitable solvent (e.g., ethanol) and add nitromethane and a base (e.g., sodium ethoxide).

-

Stir the reaction at room temperature until completion (monitored by TLC).

-

Neutralize the reaction mixture with a weak acid and extract the product with an organic solvent.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the Michael adduct.

Step 3: Reduction of the Nitro Group and Lactamization

-

The Michael adduct can be subjected to catalytic hydrogenation (e.g., using H₂ gas and a palladium on carbon catalyst) or chemical reduction (e.g., with iron in acetic acid) to reduce the nitro group to an amine.

-

The resulting amino diester can then be heated in a high-boiling solvent (e.g., xylene) to induce lactamization with the elimination of ethanol.

-

Cool the reaction mixture and purify the resulting this compound by column chromatography or recrystallization.

Characterization Techniques

To confirm the identity and purity of the synthesized this compound, a combination of spectroscopic and analytical techniques is essential.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Would be expected to show characteristic signals for the aromatic protons of the 4-bromophenyl group (likely two doublets in the aromatic region), the methine proton at C3, and the methylene protons of the piperidin-2-one ring. The N-H proton would appear as a broad singlet.

-

¹³C NMR: Would show distinct signals for the carbonyl carbon, the aromatic carbons (with the carbon attached to bromine being significantly shifted), and the aliphatic carbons of the piperidine ring.

-

-

Infrared (IR) Spectroscopy: Key vibrational bands would include a strong C=O stretch for the lactam carbonyl group (typically around 1650-1680 cm⁻¹) and an N-H stretch (around 3200-3400 cm⁻¹). Aromatic C-H and C=C stretching bands would also be present.

-

Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M⁺) and/or a protonated molecular ion peak ([M+H]⁺) corresponding to the molecular weight of the compound (254.12 g/mol ). The characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) would be a key diagnostic feature.

-

High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the final compound. A single sharp peak would indicate a high degree of purity.

Potential Applications and Biological Activity

While no specific biological activities have been reported for this compound in the scientific literature, the piperidin-2-one scaffold is a known pharmacophore present in a variety of biologically active molecules.

Potential Areas of Investigation:

-

Anticancer Activity: Many piperidine-containing compounds have demonstrated anti-proliferative effects against various cancer cell lines.[5]

-

Antimicrobial and Antifungal Activity: The piperidinone nucleus is a common feature in compounds with antibacterial and antifungal properties.[6]

-

Central Nervous System (CNS) Activity: Substituted piperidines are well-represented among CNS-active drugs, including antipsychotics and analgesics. The lipophilicity and structural features of this compound suggest it may have the potential to cross the blood-brain barrier.

-

Enzyme Inhibition: The lactam ring and the substituted phenyl group could serve as a basis for designing inhibitors of various enzymes, such as proteases or kinases.

The workflow for investigating the biological potential of this compound would typically involve initial in vitro screening against a panel of relevant biological targets or cell lines, followed by more detailed mechanistic studies and in vivo testing for promising candidates.

Caption: A generalized workflow for the biological evaluation of a novel compound.

Conclusion and Future Directions

This compound is a readily available chemical building block with a molecular structure that suggests potential for biological activity. The presence of a chiral center, a lactam ring, and a brominated aromatic system provides a rich scaffold for further chemical modification and exploration in drug discovery programs.

Future research efforts should focus on:

-

The development and publication of a robust and scalable synthesis for this compound, including its enantioselective synthesis to isolate and study the individual (R) and (S) enantiomers.

-

Comprehensive spectroscopic characterization to provide a definitive analytical profile for future reference.

-

Systematic biological screening to identify and validate any potential therapeutic applications.

This technical guide serves as a starting point for researchers interested in this compound, providing the foundational knowledge necessary to embark on further investigation of this intriguing molecule.

References

-

PubChem. 3-[(4-Bromophenyl)hydrazinylidene]piperidin-2-one. National Center for Biotechnology Information. Available from: [Link]

-

BOCSCI. 3-(4-Bromophenyl)-2-piperidinone 769944-71-0. Scribd. Available from: [Link]

-

Aldlab Chemicals. This compound. Available from: [Link]

-

PubChem. 3-(4-Bromophenyl)piperidine. National Center for Biotechnology Information. Available from: [Link]

-

001CHEMICAL. CAS No. 769944-71-0, this compound. Available from: [Link]

- Google Patents. Synthetic method of 1-(4-bromophenyl) piperidine. CN112645902A.

-

Taylor & Francis Online. Synthesis, spectral characterisations, biological evaluation, DFT calculation and molecular docking analysis of 3,5-diethyl-2,6-di(2-bromophenyl)piperidin-4-one picrate with topological indices studies. Available from: [Link]

-

Bielenica, A., et al. (2011). Synthesis and Biological Evaluation of New 3-Phenyl-1-[(4-arylpiperazin-1-yl)alkyl]-piperidine-2,6-diones. Scientia Pharmaceutica, 79(2), 225–238. Available from: [Link]

- Google Patents. Process for the preparation of 4-bromophenyl derivatives. US20110155950A1.

- Google Patents. Chemical compounds and processes for making same. US2704290A.

- Google Patents. N-phenyl-n-(4-piperidinyl) amides. US4584303A.

- Google Patents. Synthesis method of 1-(4-bromophenyl) piperidine. CN112645902B.

-

Miller, F. P., et al. (2012). Discovery, Synthesis, and Biological Evaluation of Piperidinol analogs With Anti-tuberculosis Activity. ACS Medicinal Chemistry Letters, 3(7), 555–559. Available from: [Link]

-

Wuest, M., et al. (2018). Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics. Archiv der Pharmazie, 351(11), e1800128. Available from: [Link]

-

Rajan, R., et al. (2022). 3-Chloro-3-methyl-2,6-diarylpiperidin-4-ones as Anti-Cancer Agents: Synthesis, Biological Evaluation, Molecular Docking, and In Silico ADMET Prediction. Pharmaceuticals, 15(8), 989. Available from: [Link]

Sources

- 1. cyclicpharma.com [cyclicpharma.com]

- 2. 001chemical.com [001chemical.com]

- 3. 3-[(4-Bromophenyl)hydrazinylidene]piperidin-2-one | C11H12BrN3O | CID 3814823 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Page loading... [guidechem.com]

- 5. 3-Chloro-3-methyl-2,6-diarylpiperidin-4-ones as Anti-Cancer Agents: Synthesis, Biological Evaluation, Molecular Docking, and In Silico ADMET Prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and Biological Evaluation of New 3-Phenyl-1-[(4-arylpiperazin-1-yl)alkyl]-piperidine-2,6-diones - PMC [pmc.ncbi.nlm.nih.gov]

Biological activity of 3-(4-Bromophenyl)piperidin-2-one derivatives

An In-Depth Technical Guide to the Biological Activity of 3-(4-Bromophenyl)piperidin-2-one Derivatives

Abstract

The piperidine ring is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of pharmaceuticals and biologically active compounds.[1][2][3] Its saturated, six-membered heterocyclic structure provides a versatile scaffold that can be readily functionalized to modulate physicochemical properties and achieve specific biological targets.[4] This guide focuses on a specific, promising subclass: this compound derivatives. The incorporation of a γ-lactam moiety (the piperidin-2-one) and a strategically placed bromophenyl group suggests a rich potential for diverse pharmacological activities. We will explore the synthetic rationale, delve into the most promising therapeutic avenues—including oncology and infectious diseases—and provide detailed experimental frameworks for researchers aiming to investigate this chemical space.

The this compound Scaffold: A Structural Overview

The core structure, this compound (CAS No. 769944-71-0), combines three key pharmacophoric elements:[5][6]

-

Piperidine Ring: A privileged scaffold known to enhance druggability by improving pharmacokinetic profiles (ADME) and providing a three-dimensional framework for precise interaction with biological targets.[4]

-

γ-Lactam (-one ending): This cyclic amide introduces a rigid, planar group with hydrogen bonding capabilities, often found in molecules targeting enzymes or receptors.

-

4-Bromophenyl Group: The bromine atom, a halogen, can significantly influence a molecule's properties. It increases lipophilicity, which can aid in membrane permeability, and can participate in halogen bonding—a specific, non-covalent interaction that can enhance binding affinity to a protein target.

This unique combination makes the scaffold a compelling starting point for the development of novel therapeutic agents.

Synthetic Pathways and Methodologies

The synthesis of a library of derivatives is the foundational step in any drug discovery campaign. A robust and flexible synthetic route is paramount. Below is a representative workflow for accessing N-substituted derivatives of the core scaffold.

General Synthetic Workflow

The synthesis begins with the construction of the core this compound, which can then be derivatized, typically at the piperidine nitrogen, to generate a diverse chemical library.

Caption: General synthetic workflow for N-substituted derivatives.

Detailed Experimental Protocol: N-Alkylation

This protocol describes the derivatization of the core scaffold at the nitrogen atom, a common strategy to explore the structure-activity relationship (SAR).

Objective: To synthesize a library of N-alkylated this compound derivatives.

Materials:

-

This compound (Core Scaffold)

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Alkyl halide (e.g., Benzyl bromide, Ethyl iodide)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Preparation: To a flame-dried, three-neck round-bottom flask under an inert nitrogen atmosphere, add this compound (1.0 eq).

-

Solvation: Dissolve the starting material in anhydrous DMF. Cool the solution to 0°C using an ice bath.

-

Rationale: DMF is a polar aprotic solvent suitable for SN2 reactions. Cooling is necessary to control the exothermic reaction with the strong base.

-

-

Deprotonation: Add sodium hydride (1.2 eq) portion-wise to the stirred solution. Allow the mixture to stir at 0°C for 30 minutes.

-

Rationale: NaH is a strong, non-nucleophilic base that deprotonates the lactam nitrogen, forming a reactive anion.

-

-

Alkylation: Add the desired alkyl halide (1.1 eq) dropwise to the reaction mixture. Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor reaction progress using Thin Layer Chromatography (TLC).

-

Quenching: Once the reaction is complete, cool the flask to 0°C and carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl.

-

Rationale: This step neutralizes any unreacted NaH.

-

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

-

Washing: Wash the combined organic layers with water and then brine.

-

Rationale: This removes DMF and inorganic salts.

-

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel to yield the pure N-substituted derivative.

Potential Biological Activities and Screening Cascades

While direct, extensive studies on this specific scaffold are emerging, analysis of related structures provides a strong rationale for investigating several key therapeutic areas.[7][8][9]

Anticancer Activity

The piperidine and piperidinone motifs are prevalent in oncology.[9] Derivatives have been shown to induce apoptosis and inhibit cell proliferation across various cancer cell lines.

Hypothesized Mechanism of Action: Many small molecule kinase inhibitors target the ATP-binding pocket. It is plausible that derivatives of this scaffold could act as inhibitors of protein kinases involved in oncogenic signaling, such as EGFR or others.[10][11] Another potential mechanism is the induction of apoptosis through the p53 tumor suppressor pathway.

Caption: Hypothesized p53-mediated apoptotic pathway.

Screening Protocol: MTT Assay for Cytotoxicity

Objective: To determine the in vitro cytotoxicity of the synthesized derivatives against human cancer cell lines (e.g., MCF-7 breast cancer, HepG2 liver cancer).

-

Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the old medium with medium containing the compounds at various concentrations (e.g., 0.1 to 100 µM). Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plates for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Rationale: Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT tetrazolium salt to purple formazan crystals.

-

-

Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (the concentration required to inhibit 50% of cell growth) using non-linear regression analysis.

Hypothetical Data Summary:

| Compound ID | R-Group (on N) | MCF-7 IC₅₀ (µM) | HepG2 IC₅₀ (µM) |

| Core | -H | > 100 | > 100 |

| DER-01 | -Benzyl | 15.2 | 21.8 |

| DER-02 | -4-Fluorobenzyl | 8.7 | 12.4 |

| DER-03 | -Propyl | 45.1 | 68.3 |

| Doxorubicin | (Control) | 0.9 | 1.2 |

Antimicrobial and Antifungal Activity

The rise of antimicrobial resistance necessitates the discovery of novel scaffolds for antibiotics.[7] Piperidine derivatives have shown promise in this area.

Screening Protocol: Minimum Inhibitory Concentration (MIC) Assay

Objective: To determine the lowest concentration of a compound that visibly inhibits the growth of a microorganism.

-

Inoculum Preparation: Prepare a standardized suspension of bacteria (e.g., S. aureus, E. coli) or fungi (e.g., C. albicans) in broth, adjusted to a 0.5 McFarland standard.

-

Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of the test compounds in broth.

-

Inoculation: Add the microbial inoculum to each well. Include a positive control (microbes + broth), negative control (broth only), and a drug control (e.g., Ciprofloxacin, Terbinafine).

-

Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or 24-48 hours for fungi.

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth).

Analgesic and Anti-Platelet Activity

Structurally related 4-(4'-bromophenyl)-4-piperidinol derivatives have demonstrated significant analgesic and anti-platelet aggregation effects, likely through the inhibition of prostaglandin signaling pathways.[12][13] This suggests a valuable therapeutic avenue for the piperidin-2-one scaffold.

Potential Mechanism: Inhibition of cyclooxygenase (COX) enzymes or interference with thromboxane A2 metabolism could be key mechanisms.[12] Molecular docking studies against opioid receptors have also shown interactions for related compounds, indicating another possible pathway for analgesia.[12][14]

Conclusion and Future Directions

The this compound scaffold represents a promising, yet underexplored, area for drug discovery. Based on robust evidence from structurally related compounds, this class of molecules holds significant potential as anticancer, antimicrobial, and analgesic agents. The synthetic accessibility allows for the creation of large, diverse libraries, which is essential for developing a comprehensive Structure-Activity Relationship (SAR).

Future research should focus on:

-

Library Expansion: Synthesizing a broad range of derivatives with modifications at the N-position and on the phenyl ring to probe the SAR.

-

Mechanism of Action Studies: For active "hit" compounds, performing detailed biochemical and cellular assays to elucidate the precise molecular targets.

-

In Vivo Evaluation: Advancing the most promising lead compounds into preclinical animal models to assess efficacy, pharmacokinetics, and safety.

This guide provides the strategic framework and foundational protocols for researchers to unlock the therapeutic potential of this exciting class of molecules.

References

- Saify, Z. S., et al. (n.d.). Investigation of piperidine derivatives in ex vivo models of pain and platelet aggregation.

- BLDpharm. (n.d.). 769944-71-0|this compound.

- Saify, Z. S., et al. (n.d.). Investigation of piperidine derivatives in ex vivo models of pain and platelet aggregation.

- ChemicalBook. (n.d.). 4-(4'-Bromophenyl)piperidine synthesis.

- Al-Ostath, A., et al. (n.d.). Design and synthesis of novel 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivatives as anticancer and antimicrobial candidates. National Institutes of Health.

- CyclicPharma. (n.d.). This compound | CAS No. 769944-71-0.

-

Goel, K. K., et al. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomed Pharmacol J, 1(1). Available at: [Link]

-

Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. Available at: [Link]

- Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences.

-

Rizvi, S. A., et al. (2022). 4'4 Bromophenyl 4'Piperidinol Derivatives as a Multifactorial Anti-Alzheimer Agent: Synthesis, In-Vitro, and In-Silico Based Studies. MDPI. Available at: [Link]

- Google Patents. (n.d.). CN112645902A - Synthetic method of 1-(4-bromophenyl) piperidine.

-

ResearchGate. (n.d.). Piperidine Analogs as Antioxidants and Anticancer Agents | Request PDF. Available at: [Link]

-

Kuder, K., et al. (n.d.). 4-Hydroxypiperidines and Their Flexible 3-(Amino)propyloxy Analogues as Non-Imidazole Histamine H3 Receptor Antagonist: Further Structure–Activity Relationship Exploration and In Vitro and In Vivo Pharmacological Evaluation. MDPI. Available at: [Link]

-

PubMed. (n.d.). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. Available at: [Link]

-

Sridhar, J., et al. (2022). 3-Chloro-3-methyl-2,6-diarylpiperidin-4-ones as Anti-Cancer Agents: Synthesis, Biological Evaluation, Molecular Docking, and In Silico ADMET Prediction. National Institutes of Health. Available at: [Link]

-

National Institutes of Health. (n.d.). Discovery, Synthesis, and Biological Evaluation of Piperidinol analogs With Anti-tuberculosis Activity. Available at: [Link]

-

ResearchGate. (2020). Syntheses, Characterization and Biological Activity of Novel 2,6- disubstituted Piperidine-4-one Derivatives. Available at: [Link]

-

ResearchGate. (2024). Design and synthesis of novel 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivatives as anticancer and antimicrobial candidates: in vitro and in silico studies. Available at: [Link]

-

PubMed. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Available at: [Link]

-

IJNRD. (2023). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. Available at: [Link]

-

National Institutes of Health. (n.d.). Understanding the structural requirements of 4-anilidopiperidine analogues for biological activities at μ and δ opioid receptors. Available at: [Link]

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 769944-71-0|this compound|BLD Pharm [bldpharm.com]

- 6. cyclicpharma.com [cyclicpharma.com]

- 7. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 8. researchgate.net [researchgate.net]

- 9. 3-Chloro-3-methyl-2,6-diarylpiperidin-4-ones as Anti-Cancer Agents: Synthesis, Biological Evaluation, Molecular Docking, and In Silico ADMET Prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Design and synthesis of novel 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivatives as anticancer and antimicrobial candidates: in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Investigation of piperidine derivatives in ex vivo models of pain and platelet aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Understanding the structural requirements of 4-anilidopiperidine analogues for biological activities at μ and δ opioid receptors - PMC [pmc.ncbi.nlm.nih.gov]

Unlocking the Therapeutic Potential of 3-(4-Bromophenyl)piperidin-2-one: A Strategic Guide to Target Identification and Validation

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Prepared by: Gemini, Senior Application Scientist

Abstract

The piperidine and piperidin-2-one scaffolds are foundational motifs in medicinal chemistry, appearing in a vast array of FDA-approved drugs and clinical candidates, particularly those targeting the central nervous system (CNS). The compound 3-(4-Bromophenyl)piperidin-2-one represents a novel chemical entity whose pharmacological profile is currently uncharacterized. Its structure, featuring a lactam ring common to CNS agents and a bromophenyl group that can enhance binding affinity and modulate metabolic properties, makes it a compelling candidate for investigation. This guide presents a comprehensive, phased strategy for the systematic identification and validation of its potential therapeutic targets. We move beyond a simple listing of possibilities to provide a detailed, field-proven workflow, complete with experimental protocols and decision-making frameworks. This document is designed to serve as a practical roadmap for research teams aiming to elucidate the mechanism of action of this and similar novel compounds, thereby accelerating the early stages of the drug discovery process.

Introduction: The Rationale for Investigation

The core structure of this compound is a "privileged scaffold," a molecular framework that is capable of binding to multiple, distinct biological targets. Piperidine derivatives are ubiquitous in pharmacology, with applications ranging from antipsychotics and analgesics to antivirals and anticancer agents.[1][2] The introduction of a lactam functionality (the 2-one position) and a substituted aryl group at the 3-position creates a molecule with significant potential for specific interactions within the complex landscape of neurological targets.[3][4]

The bromophenyl moiety is of particular interest. The bromine atom, as a halogen, can participate in halogen bonding—a specific, non-covalent interaction that can confer high affinity and selectivity for a protein target. Furthermore, its lipophilicity and electronic properties can significantly influence the compound's ability to cross the blood-brain barrier, its metabolic stability, and its overall pharmacokinetic profile.

Given the structural precedents set by numerous bioactive molecules, we can formulate several primary hypotheses regarding the potential therapeutic targets of this compound. This guide outlines a logical, resource-efficient pathway to test these hypotheses, moving from broad, unbiased screening to focused, high-resolution validation.

Primary Target Hypotheses and Scientific Rationale

Based on extensive analysis of structurally related compounds, we have prioritized four key areas of the CNS proteome as the most probable target classes.

Hypothesis I: Monoamine Oxidase B (MAO-B) Inhibition

-

Scientific Rationale: The piperidine nucleus is a well-established pharmacophore in the design of MAO inhibitors.[5] Numerous studies on piperidine derivatives have demonstrated potent and selective inhibition of MAO-B, an enzyme whose dysregulation is implicated in neurodegenerative conditions like Parkinson's disease.[6][7][8] MAO-B is responsible for the degradation of dopamine; its inhibition can restore dopaminergic tone, which is a cornerstone of Parkinson's therapy. The specific substitution pattern on the piperidine ring is crucial for activity and selectivity.[9] The 3-aryl-2-piperidone structure of the query compound presents a novel variation on this theme that warrants investigation.

-

Potential Therapeutic Application: Parkinson's Disease, other neurodegenerative disorders.

Hypothesis II: Modulation of GABA-A Receptors

-

Scientific Rationale: The GABA-A receptor, the primary inhibitory neurotransmitter receptor in the CNS, is a major target for anxiolytic, sedative, and anticonvulsant drugs. Piperine, a natural product containing a piperidine ring, has been shown to be a positive allosteric modulator of GABA-A receptors.[10][11] Subsequent research has demonstrated that synthetic analogues of piperine can be engineered to enhance potency and efficacy at various GABA-A receptor subtypes.[12][13] These modulators often bind to sites distinct from the classical benzodiazepine site, offering the potential for novel pharmacological profiles with fewer side effects.[14] The lipophilic bromophenyl group and the lactam structure could facilitate binding to a modulatory pocket on the receptor complex.

-

Potential Therapeutic Application: Anxiety disorders, epilepsy, insomnia.

Hypothesis III: Antagonism of NMDA Receptors

-

Scientific Rationale: The N-methyl-D-aspartate (NMDA) receptor is a glutamate-gated ion channel critical for synaptic plasticity, but its overactivation leads to excitotoxicity and neuronal death. Piperidine-based structures have been successfully developed as potent and selective NMDA receptor antagonists.[15][16] Notably, selectivity for the NR2B subunit, which is highly expressed in forebrain regions, is a key goal for achieving neuroprotection without the severe side effects of non-selective blockers.[17][18] Compounds containing a piperidine ring have been shown to act as NMDA channel blockers, and the specific stereochemistry and substitutions are key determinants of affinity.[19]

-

Potential Therapeutic Application: Neurodegenerative diseases (Alzheimer's, Huntington's), neuropathic pain, depression.

Hypothesis IV: Positive Allosteric Modulation of AMPA Receptors

-

Scientific Rationale: α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors mediate the majority of fast excitatory neurotransmission in the brain. Positive allosteric modulators (PAMs), often called "ampakines," enhance cognitive function by slowing receptor deactivation and desensitization.[20] Several classes of ampakines incorporate cyclic amide structures, including piperidine derivatives.[21] These molecules bind to an allosteric site on the receptor, and their efficacy can be highly dependent on the specific AMPA receptor subunit and associated regulatory proteins (TARPs).[21][22] This mechanism represents a promising avenue for treating cognitive deficits.

-

Potential Therapeutic Application: Alzheimer's disease, schizophrenia (cognitive symptoms), age-related cognitive decline.

A Phased Experimental Workflow for Target Discovery

We propose a three-phase workflow designed to efficiently identify the primary target(s) of this compound and build a comprehensive pharmacological profile.

Phase 1: Broad-Spectrum Pharmacology Profiling

The initial step is an unbiased screen to identify the most promising biological interactions without being constrained by our primary hypotheses.

-

Causality: This approach is the most efficient method to survey a wide range of potential targets simultaneously. It de-risks the project by quickly identifying unexpected activities or potential off-target liabilities, saving significant time and resources compared to pursuing single targets sequentially.

-

Methodology: Utilize a commercial fee-for-service broad-spectrum screening panel (e.g., Eurofins SafetyScreen44™ or similar). These panels typically test the compound at a single high concentration (e.g., 10 µM) against a diverse set of over 40-70 common CNS targets, including GPCRs, ion channels, transporters, and enzymes.

Protocol 1: Compound Submission for Broad-Spectrum Profiling

-

Compound Preparation: Synthesize and purify ≥5 mg of this compound. Confirm identity and purity (>98%) via ¹H-NMR, LC-MS, and HPLC.

-

Solubilization: Prepare a 10 mM stock solution in 100% DMSO. Verify solubility and stability.

-

Documentation: Complete the service provider's compound submission form, including structure, molecular weight, and stock concentration.

-

Shipment: Ship the stock solution on dry ice to the contract research organization (CRO) according to their specific instructions.

-

Data Analysis: Upon receipt of the report, identify any targets showing >50% inhibition or stimulation at the 10 µM screening concentration. These are considered "hits" for follow-up in Phase 2.

Phase 2: Hit Confirmation and In-Depth Validation

This phase focuses on generating robust, quantitative data for the most promising hits identified in Phase 1, with a primary focus on our hypothesized targets.

-

Trustworthiness: The chosen assay is a commercially available, validated kit that uses a luminescent signal, which is less prone to interference from compound autofluorescence than fluorescence-based methods. Running assays for both MAO-A and MAO-B in parallel provides an immediate measure of selectivity.

Protocol 2: MAO-Glo™ Assay for IC₅₀ Determination

-

Reagent Preparation: Reconstitute the MAO-A and MAO-B enzymes and luciferin detection reagent according to the manufacturer's protocol (Promega). Prepare MAO substrate in assay buffer.

-

Compound Plating: In a white, 96-well assay plate, perform a serial dilution of this compound (e.g., from 100 µM to 1 nM final concentration). Include "no compound" (vehicle control) and "no enzyme" (background) wells.

-

Enzyme Incubation: Add MAO-A or MAO-B enzyme to the appropriate wells and incubate for 15 minutes at room temperature to allow the compound to bind to the enzyme.

-

Reaction Initiation: Add the MAO substrate to all wells to start the enzymatic reaction. Incubate for 60 minutes at room temperature.

-

Signal Detection: Add the luciferin detection reagent to all wells. This reagent stops the MAO reaction and initiates a light-producing secondary reaction. Incubate for 20 minutes in the dark.

-

Data Acquisition: Measure luminescence using a plate reader.

-

Data Analysis: Normalize the data to vehicle controls. Plot the percent inhibition versus the log of the compound concentration and fit the data to a four-parameter logistic equation using graphing software (e.g., GraphPad Prism) to determine the IC₅₀ value.

Table 1: Sample Data Table for MAO Inhibition

| Compound | MAO-A IC₅₀ (µM) | MAO-B IC₅₀ (µM) | Selectivity Index (SI) (IC₅₀ A / IC₅₀ B) |

|---|---|---|---|

| This compound | |||

| Selegiline (Control) | 15.2 | 0.01 | >1500 |

| Clorgyline (Control) | 0.008 | 5.6 | <0.002 |

-

Causality: Electrophysiology is the gold standard for characterizing ion channel modulators. The two-electrode voltage clamp (TEVC) technique allows for precise control of the cell membrane potential and direct measurement of ion flow through the receptor, providing high-fidelity data on both potency (EC₅₀) and efficacy (maximal modulation). Using different subunit combinations is critical to assess subtype selectivity.[10][11]

Protocol 3: Two-Electrode Voltage Clamp (TEVC) Assay

-

Oocyte Preparation: Harvest and defolliculate oocytes from Xenopus laevis.

-

cRNA Injection: Inject oocytes with a mixture of cRNAs encoding for specific human GABA-A receptor subunits (e.g., α1β2γ2s, α2β3γ2s, α5β3γ2s). Incubate at 18°C for 2-5 days.

-

TEVC Setup: Place a single oocyte in the recording chamber and impale it with two glass microelectrodes filled with 3 M KCl. Clamp the membrane potential at -70 mV.

-

Baseline Current: Perfuse the oocyte with a low concentration of GABA (an EC₅-EC₁₀ concentration, which elicits 5-10% of the maximal response) to establish a stable baseline current (I_GABA).

-

Compound Application: Co-apply the same concentration of GABA along with increasing concentrations of this compound (e.g., 10 nM to 100 µM).

-

Data Acquisition: Record the current amplitude at each compound concentration.

-

Data Analysis: Calculate the percent enhancement of the baseline I_GABA at each concentration. Plot the percent enhancement versus the log of the compound concentration and fit the curve to determine the EC₅₀ and maximum potentiation.

-

Expertise: A dual approach of radioligand binding and functional assays is essential. Binding assays confirm direct interaction with the receptor complex, while electrophysiology reveals the functional consequence of that interaction (e.g., inhibition, positive or negative modulation).[19][20][23]

Protocol 4: [³H]MK-801 Radioligand Binding Assay (NMDA Receptors)

-

Membrane Preparation: Prepare crude synaptic membranes from rat forebrain tissue.

-

Assay Setup: In a 96-well plate, combine the brain membranes, 1 nM [³H]MK-801, and varying concentrations of the test compound. Include wells for total binding (vehicle only) and non-specific binding (with 100 µM non-labeled MK-801).

-

Incubation: Incubate the plate at room temperature for 2 hours to reach equilibrium.

-

Harvesting: Rapidly filter the contents of each well through a glass fiber filtermat using a cell harvester to separate bound from free radioligand.

-

Detection: Wash the filters, add scintillation cocktail, and count the radioactivity using a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific from total binding. Determine the percent inhibition caused by the test compound and calculate the Ki value.

Protocol 5: AMPA Receptor Functional Assay (HEK293 cells)

-

Cell Culture: Use a stable HEK293 cell line expressing a human AMPA receptor subtype (e.g., GluA2).

-

Assay Setup: Plate cells in a 384-well plate. Utilize a calcium flux assay (e.g., FLIPR® Calcium Assay Kit).

-

Compound Application: Add varying concentrations of this compound to the wells and incubate.

-

Receptor Activation: Add a sub-maximal concentration (e.g., EC₂₀) of glutamate or AMPA to the wells using the FLIPR instrument.

-

Data Acquisition: The instrument measures the change in fluorescence, corresponding to calcium influx through the activated AMPA receptors.

-

Data Analysis: Quantify the potentiation of the glutamate-evoked signal by the test compound. Determine the EC₅₀ and maximal potentiation.

Phase 3: In Vitro Safety and Selectivity Profiling

-

Trustworthiness: Early assessment of key safety liabilities is a self-validating system. Identifying potential issues with cardiac ion channels (hERG) or drug-metabolizing enzymes (CYP450s) before committing to expensive in vivo studies is a critical step in any modern drug discovery program.

-

hERG Inhibition Assay: Evaluate the compound's potential to block the hERG potassium channel, a primary cause of drug-induced cardiac arrhythmia. This is typically done via automated patch-clamp electrophysiology.

-

CYP450 Inhibition Panel: Screen the compound against the major cytochrome P450 isoforms (e.g., 1A2, 2C9, 2C19, 2D6, 3A4) to assess the risk of drug-drug interactions.[14]

-

Cross-Target Selectivity: Analyze the full dose-response data from Phase 2. An ideal candidate will show high potency for its primary target(s) and significantly lower potency (>100-fold) for all other targets.

Conclusion and Future Directions

The systematic workflow detailed in this guide provides a robust and logical framework for elucidating the therapeutic potential of this compound. By progressing from broad, unbiased screening to focused, high-fidelity functional assays and early safety profiling, a research team can efficiently build a comprehensive pharmacological profile of the molecule.

The resulting data package will definitively identify the primary biological target(s), quantify the compound's potency and selectivity, and provide an initial assessment of its drug-like properties. This information is the essential foundation for subsequent lead optimization efforts, structure-activity relationship (SAR) studies, and the design of pivotal in vivo proof-of-concept experiments in relevant disease models. This strategic approach maximizes the probability of success while minimizing the inefficient use of resources, accelerating the journey from a novel compound to a potential therapeutic agent.

References

-

Title: Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors Source: ACS Omega (2023) URL: [Link]

-

Title: Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance Source: International Journal of Novel Research and Development (2023) URL: [Link]

-

Title: GABAA receptor modulation by piperine and a non-TRPV1 activating derivative Source: PubMed (2013) URL: [Link]

-

Title: Inhibition of Monoamine Oxidases by Pyridazinobenzylpiperidine Derivatives Source: PubMed (2024) URL: [Link]

-

Title: Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series Source: ResearchGate (2022) URL: [Link]

-

Title: Inhibition of Monoamine Oxidases by Pyridazinobenzylpiperidine Derivatives Source: ResearchGate (2024) URL: [Link]

-

Title: Synthesis and inhibitory effect of piperine derivates on monoamine oxidase Source: ResearchGate (2021) URL: [Link]

-

Title: Modulation of Agonist Binding to AMPA Receptors by 1-(1,4-Benzodioxan-6-ylcarbonyl)piperidine (CX546) Source: PubMed Central (2009) URL: [Link]

-

Title: Modulation of agonist binding to AMPA receptors by 1-(1,4-benzodioxan-6-ylcarbonyl)piperidine (CX546): differential effects across brain regions and GluA1-4/transmembrane AMPA receptor regulatory protein combinations Source: PubMed (2009) URL: [Link]

-

Title: Inhibition of Monoamine Oxidases by Pyridazinobenzylpiperidine Derivatives Source: MDPI (2024) URL: [Link]

-

Title: Emerging pharmaceutical uses of piperidine, pyrrolidine, and derivatives Source: Taylor & Francis Online (2024) URL: [Link]

-

Title: Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications Source: PubMed Central (2022) URL: [Link]

-

Title: Efficient Modulation of γ-Aminobutyric Acid Type A Receptors by Piperine Derivatives Source: ACS Publications (2014) URL: [Link]

-

Title: Efficient Modulation of γ-Aminobutyric Acid Type A (GABAA) Receptors by Piperine Derivatives Source: ResearchGate (2014) URL: [Link]

-

Title: Two Non-Racemic Preparations of a Piperidine-Based NMDA Antagonist With Analgesic Activity Source: PubMed (1998) URL: [Link]

-

Title: Pharmacology of NMDA Receptors Source: NCBI Bookshelf (2014) URL: [Link]

-

Title: GABAA receptor modulation by piperine and a non-TRPV1 activating derivative Source: PubMed Central (2013) URL: [Link]

-

Title: Pharmacological Applications of Piperidine Derivatives Source: Encyclopedia.pub (2023) URL: [Link]

-

Title: GABAA receptor activity modulating piperine analogs: In vitro metabolic stability, metabolite identification, CYP450 reaction phenotyping, and protein binding Source: PubMed (2018) URL: [Link]

- Source: Google Patents (2003)

-

Title: Discovery of subtype-selective NMDA receptor ligands: 4-benzyl-1-piperidinylalkynylpyrroles, pyrazoles and imidazoles as NR1A/2B antagonists Source: PubMed (2002) URL: [Link]

-

Title: 3-Hydroxy-piperidinyl-N-benzyl-acyl-arylhydrazone derivatives reduce neuropathic pain and increase thermal threshold mediated by opioid system Source: PubMed (2018) URL: [Link]

-

Title: NMDA receptor affinities of 1,2-diphenylethylamine and 1-(1,2-diphenylethyl)piperidine enantiomers and of related compounds Source: PubMed (2009) URL: [Link]

-

Title: Therapeutic Role of Heterocyclic Compounds in Neurodegenerative Diseases: Insights from Alzheimer's and Parkinson's Diseases Source: MDPI (2023) URL: [Link]

-

Title: Exploration of the Isosteric Concept Applied to 1,2,4-Benzothiadiazine 1,1-Dioxides in the Discovery of Novel AMPA Receptor Positive Allosteric Modulators Source: ACS Publications (2020) URL: [Link]

-

Title: New Allosteric Modulators of AMPA Receptors: Synthesis and Study of Their Functional Activity by Radioligand-Receptor Binding Analysis Source: MDPI (2023) URL: [Link]

-

Title: Emerging Therapeutic Targets in Molecular Neuropharmacology for Alzheimer's Disease Source: Neurology and Neuroscience (2021) URL: [Link]

Sources

- 1. ijnrd.org [ijnrd.org]

- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Inhibition of Monoamine Oxidases by Pyridazinobenzylpiperidine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Inhibition of Monoamine Oxidases by Pyridazinobenzylpiperidine Derivatives [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. GABAA receptor modulation by piperine and a non-TRPV1 activating derivative - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. GABAA receptor modulation by piperine and a non-TRPV1 activating derivative - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. GABAA receptor activity modulating piperine analogs: In vitro metabolic stability, metabolite identification, CYP450 reaction phenotyping, and protein binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Two non-racemic preparations of a piperidine-based NMDA antagonist with analgesic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Pharmacology of NMDA Receptors - Biology of the NMDA Receptor - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. WO2003010159A1 - Piperidine derivatives as nmda receptor antagonists - Google Patents [patents.google.com]

- 18. Discovery of subtype-selective NMDA receptor ligands: 4-benzyl-1-piperidinylalkynylpyrroles, pyrazoles and imidazoles as NR1A/2B antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. NMDA receptor affinities of 1,2-diphenylethylamine and 1-(1,2-diphenylethyl)piperidine enantiomers and of related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Modulation of agonist binding to AMPA receptors by 1-(1,4-benzodioxan-6-ylcarbonyl)piperidine (CX546): differential effects across brain regions and GluA1-4/transmembrane AMPA receptor regulatory protein combinations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Modulation of Agonist Binding to AMPA Receptors by 1-(1,4-Benzodioxan-6-ylcarbonyl)piperidine (CX546): Differential Effects across Brain Regions and GluA1–4/Transmembrane AMPA Receptor Regulatory Protein Combinations - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Exploration of the Isosteric Concept Applied to 1,2,4-Benzothiadiazine 1,1-Dioxides in the Discovery of Novel AMPA Receptor Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 23. mdpi.com [mdpi.com]

The Strategic Deployment of 3-(4-Bromophenyl)piperidin-2-one in Fragment-Based Drug Discovery: A Technical Guide

Abstract

The landscape of early-stage drug discovery is increasingly dominated by methodologies that prioritize efficiency and innovation in exploring chemical space. Fragment-Based Drug Discovery (FBDD) has emerged as a cornerstone of this paradigm shift, leveraging low molecular weight compounds to probe the intricate topographies of biological targets. Within the vast armamentarium of chemical fragments, those possessing three-dimensional (3D) character are of paramount importance for their ability to engage with complex binding sites often considered "undruggable" by flatter, more traditional screening compounds. This technical guide delves into the strategic value of the 3-(4-bromophenyl)piperidin-2-one core, a privileged scaffold that marries the conformational rigidity of the piperidinone ring with the versatile synthetic handle of a bromophenyl moiety. While not yet a widely documented fragment in public literature, its intrinsic properties present a compelling case for its inclusion in next-generation fragment libraries. This guide will provide a comprehensive overview of its synthesis, physicochemical rationale for FBDD, a hypothetical workflow for its application, and a prospective analysis of its structure-activity relationship (SAR) potential.

The Rationale for 3D Fragments: The Case for the 3-Aryl-Piperidin-2-one Scaffold

Fragment-based drug discovery (FBDD) has proven to be a powerful engine for the generation of lead compounds, with several marketed drugs originating from this approach. The foundational principle of FBDD lies in the "Rule of Three," which defines fragments as compounds with a molecular weight < 300 Da, cLogP ≤ 3, and ≤ 3 hydrogen bond donors and acceptors. This allows for a more efficient sampling of chemical space with smaller libraries compared to high-throughput screening (HTS).

However, many fragment libraries are dominated by flat, aromatic compounds. The increasing complexity of biological targets necessitates the exploration of three-dimensional chemical space. 3D fragments, such as those based on the piperidine scaffold, offer a pre-organized, conformationally constrained framework that can engage with pockets and grooves on a protein surface that are inaccessible to planar molecules.

The this compound core is an exemplary 3D fragment that adheres to the "Rule of Three" and offers several strategic advantages:

-

Physicochemical Properties: A preliminary analysis of its properties underscores its suitability as a fragment.

| Property | Value | "Rule of Three" Compliance |

| Molecular Weight | 254.12 g/mol | Yes (< 300) |

| cLogP | ~1.8-2.2 (estimated) | Yes (≤ 3) |

| Hydrogen Bond Donors | 1 (N-H) | Yes (≤ 3) |

| Hydrogen Bond Acceptors | 1 (C=O) | Yes (≤ 3) |

| Rotatable Bonds | 1 | Yes (≤ 3) |

-

Structural and Synthetic Tractability: The scaffold possesses key features that are highly desirable in FBDD:

-

Defined 3D Vectoriality: The aryl group and the substituents on the piperidinone ring project into distinct vectors in 3D space, providing clear starting points for fragment elaboration.

-

The "Poised" Bromine Atom: The bromine atom on the phenyl ring is a versatile synthetic handle. It is "poised" for a variety of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the rapid generation of a diverse library of analogs to explore the surrounding chemical space.

-

Multiple Points for Diversification: The piperidinone ring itself offers multiple sites for modification, including the nitrogen atom, the C3 position, and other positions on the aliphatic ring, enabling fine-tuning of potency, selectivity, and pharmacokinetic properties.

-

Synthesis of the this compound Core

Representative Synthetic Protocol: A Multi-step Approach

This protocol is a representative example for the synthesis of a 3-aryl-2-piperidone and can be adapted for the 4-bromo-substituted analog.

Step 1: Knoevenagel Condensation to form Diethyl (4-bromobenzylidene)malonate

-

To a solution of 4-bromobenzaldehyde (1.0 eq) and diethyl malonate (1.1 eq) in toluene (5 mL/mmol of aldehyde), add piperidine (0.1 eq).

-

Reflux the mixture with a Dean-Stark apparatus to remove water for 4-6 hours, or until TLC analysis indicates the consumption of the starting aldehyde.

-

Cool the reaction mixture to room temperature and wash with 1M HCl, saturated NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the diethyl (4-bromobenzylidene)malonate.

Step 2: Michael Addition of Nitromethane

-

To a solution of diethyl (4-bromobenzylidene)malonate (1.0 eq) in a suitable solvent such as toluene or THF, add nitromethane (1.5 eq) and a catalytic amount of a base like DBU or K₂CO₃.

-

Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.

-

Upon completion, quench the reaction with a mild acid (e.g., saturated NH₄Cl solution) and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

-

Purify the resulting γ-nitroester intermediate by flash chromatography.

Step 3: Reductive Cyclization to form this compound

-

Dissolve the purified γ-nitroester (1.0 eq) in a protic solvent like methanol or ethanol.

-

Add a hydrogenation catalyst, such as Raney Nickel (approx. 10% w/w) or Palladium on carbon (Pd/C).

-

Subject the mixture to a hydrogen atmosphere (typically 50-60 psi) in a Parr hydrogenation apparatus.

-

Shake or stir the reaction at room temperature for 24-48 hours. This step achieves both the reduction of the nitro group to an amine and the cyclization to the lactam.

-

Carefully filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with the reaction solvent.

-

Concentrate the filtrate under reduced pressure.

-

The crude product can be purified by recrystallization or flash column chromatography to yield the final this compound.

Application in a Fragment-Based Drug Discovery Campaign: A Hypothetical Workflow

The deployment of this compound in an FBDD campaign would follow a structured, multi-stage process designed to identify and optimize binders to a specific biological target.

// Nodes lib [label="Fragment Library\n(including 3-(4-BrPh)piperidin-2-one)", fillcolor="#F1F3F4", fontcolor="#202124"]; screen [label="Primary Biophysical Screen\n(e.g., DSF, SPR, NMR)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; hits [label="Initial Hits Identified", fillcolor="#FBBC05", fontcolor="#202124"]; validate [label="Orthogonal Validation & Hit Confirmation\n(e.g., ITC, X-ray Crystallography)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; confirmed_hits [label="Confirmed, Structurally Characterized Hits", fillcolor="#FBBC05", fontcolor="#202124"]; elaboration [label="Structure-Guided Fragment Elaboration\n(Fragment Growing/Linking)", fillcolor="#34A853", fontcolor="#FFFFFF"]; sar [label="SAR Generation & Optimization", fillcolor="#34A853", fontcolor="#FFFFFF"]; lead [label="Lead Compound", fillcolor="#4285F4", fontcolor="#FFFFFF"];